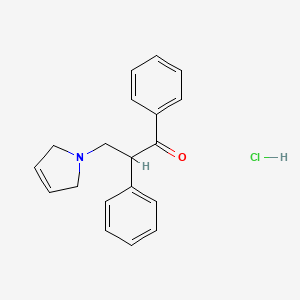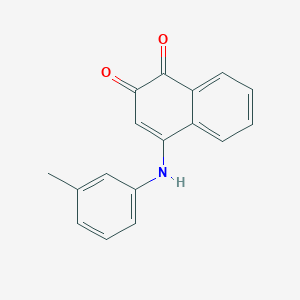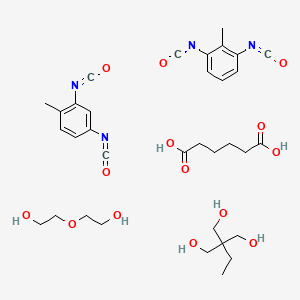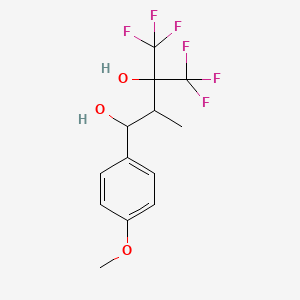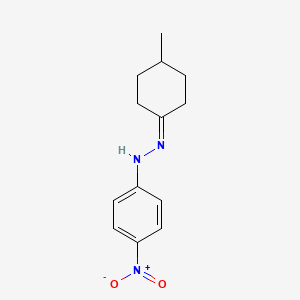
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone is an organic compound with the molecular formula C13H17N3O2 It is a derivative of cyclohexanone, where the hydrazone group is substituted with a p-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone can be synthesized through the reaction of 4-methylcyclohexanone with p-nitrophenylhydrazine. The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group of the cyclohexanone, followed by dehydration to form the hydrazone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclohexane ring.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazone group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidation of the methyl group can yield carboxylic acids or ketones.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions or proteins, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone can be compared with other hydrazone derivatives, such as:
Cyclohexanone, (p-nitrophenyl)hydrazone: Lacks the methyl group, which may affect its reactivity and biological activity.
Cyclohexanone, 4-methyl-, (p-aminophenyl)hydrazone: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Properties
CAS No. |
25117-42-4 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[(4-methylcyclohexylidene)amino]-4-nitroaniline |
InChI |
InChI=1S/C13H17N3O2/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(9-7-12)16(17)18/h6-10,15H,2-5H2,1H3 |
InChI Key |
QOAXQNYIPZMNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
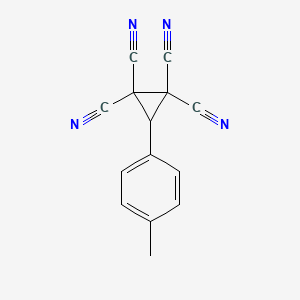
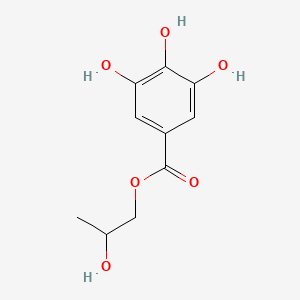
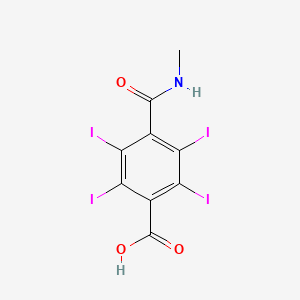
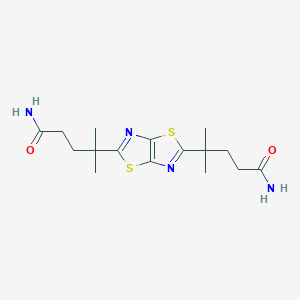
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
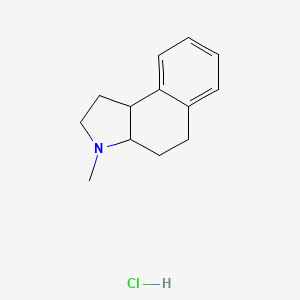
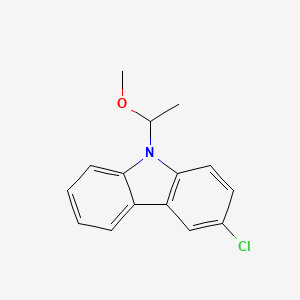
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
